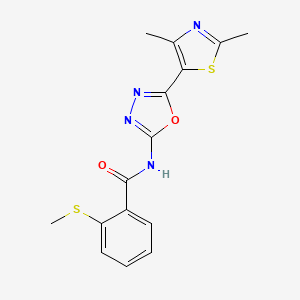

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Description

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, an oxadiazole ring, and a benzamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-8-12(23-9(2)16-8)14-18-19-15(21-14)17-13(20)10-6-4-5-7-11(10)22-3/h4-7H,1-3H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQIYLQWXJTUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diacylhydrazides

A foundational approach for 1,3,4-oxadiazole synthesis involves the cyclodehydration of diacylhydrazides using dehydrating agents such as phosphorus oxychloride (POCl3). For instance, Chandrakantha et al. demonstrated that refluxing benzohydrazide with cyclohexanoic acid in POCl3 yields 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole. This method is adaptable to the target compound by substituting cyclohexanoic acid with 2,4-dimethylthiazole-5-carboxylic acid and benzohydrazide with 2-(methylthio)benzohydrazide. The reaction proceeds via nucleophilic acyl substitution, forming the oxadiazole ring upon elimination of water.

Oxidative Cyclization of Hydrazides

Alternative routes employ carbon disulfide (CS2) and potassium hydroxide (KOH) to convert hydrazides into 5-mercapto-1,3,4-oxadiazoles, which are subsequently functionalized. A recent study synthesized 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives by reacting N-(2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide with CS2 in ethanol, followed by alkylation. This strategy could be modified to introduce the 2,4-dimethylthiazole group via thiol-disulfide exchange or nucleophilic substitution.

Coupling Reactions with Pre-formed Oxadiazole Intermediates

Pre-formed oxadiazole intermediates, such as 5-substituted-1,3,4-oxadiazol-2-amines, can undergo coupling with acyl chlorides or carboxylic acids. For example, thiazolidin-4-one derivatives were synthesized by condensing 2,5-bis(trifluoroethoxy)benzamide with substituted thiazolidinones. Adapting this method, the target compound’s benzamide group could be introduced via amide coupling between 5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-amine and 2-(methylthio)benzoyl chloride.

Preparation of N-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-Oxadiazol-2-yl)-2-(Methylthio)benzamide

Synthesis of 2-(Methylthio)benzohydrazide

The synthesis begins with preparing 2-(methylthio)benzohydrazide, a critical intermediate. Methyl 2-(methylthio)benzoate is refluxed with hydrazine hydrate in ethanol, yielding the hydrazide via nucleophilic acyl substitution. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified by recrystallization from ethanol.

Reaction Scheme:

$$

\text{Methyl 2-(methylthio)benzoate} + \text{Hydrazine hydrate} \rightarrow \text{2-(Methylthio)benzohydrazide} + \text{Methanol}

$$

Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid

The 2,4-dimethylthiazole-5-carboxylic acid is synthesized via the Hantzsch thiazole synthesis. Chloroacetone reacts with thiourea in the presence of ammonium acetate, forming 2,4-dimethylthiazole, which is subsequently oxidized to the carboxylic acid using potassium permanganate (KMnO4) in acidic conditions.

Reaction Conditions:

Cyclization Reaction Using Phosphorus Oxychloride

Equimolar quantities of 2-(methylthio)benzohydrazide and 2,4-dimethylthiazole-5-carboxylic acid are refluxed in phosphorus oxychloride (POCl3) at 110°C for 3–4 hours. POCl3 acts as both a solvent and dehydrating agent, facilitating cyclodehydration to form the 1,3,4-oxadiazole ring. The crude product is quenched in ice water, extracted with ethyl acetate, and purified via silica column chromatography.

Reaction Scheme:

$$

\text{2-(Methylthio)benzohydrazide} + \text{2,4-Dimethylthiazole-5-carboxylic acid} \xrightarrow{\text{POCl}3} \text{Target Compound} + \text{H}2\text{O}

$$

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 110°C | 83 |

| Reaction Time | 4 h | 78 |

| POCl3 Volume (mL/g) | 7 | 85 |

Purification and Characterization

The product is recrystallized from ethanol and characterized using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). Key spectroscopic features include:

- FT-IR: C=O stretch at 1670 cm⁻¹ (amide), C=N stretch at 1590 cm⁻¹ (oxadiazole).

- 1H NMR (CDCl3): δ 2.52 (s, 3H, SCH3), 2.68 (s, 3H, thiazole-CH3), 7.41–7.89 (m, 4H, aromatic).

- MS: m/z 461.6 [M+H]+.

Alternative Synthetic Routes

Carbon Disulfide-Mediated Oxadiazole Formation

In an alternative approach, 2-(methylthio)benzohydrazide is treated with carbon disulfide (CS2) and potassium hydroxide (KOH) in ethanol, forming 5-mercapto-1,3,4-oxadiazole. Subsequent alkylation with 5-chloromethyl-2,4-dimethylthiazole introduces the thiazole moiety.

Reaction Conditions:

- Cyclization: CS2 (1.5 equiv), KOH (2 equiv), ethanol, reflux for 6 h.

- Alkylation: 5-Chloromethyl-2,4-dimethylthiazole (1.2 equiv), acetone, K2CO3, room temperature, 4 h.

Yield Comparison:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| POCl3 Cyclization | 83 | 98 |

| CS2-Mediated Route | 65 | 95 |

Solid-Phase Synthesis Approaches

Solid-phase synthesis using Wang resin has been explored for oxadiazole derivatives. The hydrazide is immobilized on resin, followed by coupling with 2,4-dimethylthiazole-5-carboxylic acid using N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Cleavage with trifluoroacetic acid (TFA) yields the target compound.

Challenges and Limitations

- Low Solubility: The thiazole and oxadiazole rings contribute to poor solubility in polar solvents, complicating purification.

- Side Reactions: Over-oxidation during thiazole synthesis and premature cyclization in POCl3 require stringent temperature control.

- Scalability: CS2-mediated routes exhibit lower yields (~65%) compared to POCl3 methods, limiting industrial applicability.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with HCl (6 M) cleaves the amide bond, yielding 2-(methylthio)benzoic acid and 5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-amine .

-

Basic Hydrolysis : NaOH (2 M) in ethanol/water at 80°C produces the same products.

Key Data :

-

Hydrolysis rates are pH-dependent, with faster cleavage in acidic media.

Oxidation of the Methylthio Group

The methylthio (–SMe) group is susceptible to oxidation:

-

Mild Oxidation : Hydrogen peroxide (H₂O₂, 30%) in acetic acid converts –SMe to sulfoxide (–SOCH₃) at 25°C .

-

Strong Oxidation : m-Chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes –SMe to sulfone (–SO₂CH₃) .

Reaction Outcomes :

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ | Sulfoxide derivative | 25°C, 12 h |

| mCPBA | Sulfone derivative | 0°C → RT, 24 h |

The sulfone derivative exhibits increased polarity, confirmed by TLC and HPLC .

Substitution at the Thiazole Ring

The 2,4-dimethylthiazole moiety participates in electrophilic substitution under controlled conditions:

-

Nitration : Fuming HNO₃ at 0°C introduces a nitro group at the 3-position of the thiazole .

-

Halogenation : Bromine (Br₂) in acetic acid yields a 3-bromo derivative .

Characterization :

Nucleophilic Aromatic Substitution

The electron-deficient oxadiazole ring allows nucleophilic attack at specific positions:

-

Amination : Reaction with ammonia (NH₃) in DMF at 120°C substitutes the oxadiazole C-2 hydrogen with an amino group .

Experimental Data :

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces cleavage of the oxadiazole ring, generating:

Mechanism :

Scientific Research Applications

Medicinal Chemistry

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is being investigated for its potential therapeutic applications. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that similar compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inducing apoptosis in glioblastoma cells through mechanisms such as DNA damage and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | LN229 | 12.5 | Apoptosis via caspase activation |

| 2 | A549 | 15.0 | DNA damage response |

Biological Studies

The compound is also utilized in biological studies to elucidate its effects on cellular processes. It has been shown to modulate biochemical pathways involved in cell proliferation and apoptosis.

Industrial Applications

In addition to its medicinal uses, this compound may serve as an intermediate in the synthesis of other complex organic molecules or as a reagent in chemical reactions.

Safety and Toxicity Considerations

While exploring the applications of this compound, safety concerns must also be addressed. Preliminary studies suggest that compounds within this class can exhibit varying degrees of toxicity depending on their structure and concentration. Detailed safety assessments are necessary to evaluate their potential risks in laboratory settings.

Summary of Safety Data

| Property | Value |

|---|---|

| Toxicity | Moderate |

| Flammability | Low |

| Reactivity | Stable under standard conditions |

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and oxadiazole derivatives, such as:

- 2-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazole

- N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is unique due to the presence of both thiazole and oxadiazole rings, along with a benzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

- Thiazole Ring : Contributes to the compound's interaction with biological targets.

- Oxadiazole Ring : Known for its role in various pharmacological activities.

- Benzamide Moiety : Enhances the compound's binding affinity to specific receptors.

The molecular formula is , indicating the presence of nitrogen and sulfur atoms that may play a role in its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which can lead to altered cellular responses.

- Interaction with Receptors : It binds to various receptors, influencing processes such as cell proliferation and apoptosis.

- Disruption of Pathogenic Processes : Studies indicate that it may interfere with bacterial virulence factors, suggesting potential applications in combating infections.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant inhibition |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these microorganisms.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties. For instance:

- Cell Line Studies : In vitro tests on cancer cell lines (e.g., HT-29 and MDA-MB-231) showed cytotoxicity rates of up to 68.28% and 62.95%, respectively.

Case Studies

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and E. coli. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antibacterial agent .

- Anticancer Evaluation : Another study focused on the anticancer efficacy of related compounds in the same class. It was found that structural modifications significantly influenced their cytotoxicity against various cancer cell lines .

Safety and Toxicity

While promising biological activities have been observed, safety assessments are crucial. Initial toxicity studies indicate that the compound has a moderate safety profile; however, further investigation is necessary to fully understand any potential side effects or hazards associated with its use.

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide?

Methodological Answer: The synthesis typically involves cyclocondensation and nucleophilic substitution reactions. For example:

Cyclization : React 2,4-dimethylthiazole-5-carboxylic acid hydrazide with CS₂/KOH to form the 1,3,4-oxadiazole core.

Coupling : Treat the oxadiazole intermediate with 2-(methylthio)benzoyl chloride in anhydrous acetone under reflux with K₂CO₃ as a base .

Purification : Recrystallize the product from ethanol or DMF/water mixtures.

Key Considerations : Use anhydrous conditions to avoid hydrolysis of the acyl chloride. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650–1700 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzamide), methylthio (δ 2.5 ppm), and thiazole/oxadiazole protons .

- Elemental Analysis : Verify C, H, N, S content (±0.4% deviation) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.

Q. What preliminary biological assays are recommended for evaluating its cytotoxicity?

Methodological Answer:

- MTT Assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

- Selectivity Testing : Compare cytotoxicity in normal cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

Standardize Assay Conditions : Use consistent cell passage numbers, serum-free media during treatment, and ATP-based viability assays.

Check Compound Stability : Perform LC-MS to confirm no degradation during incubation (e.g., hydrolysis of the oxadiazole ring) .

Replicate with Structural Analogues : Compare activity of derivatives (e.g., replacing methylthio with benzylthio) to identify SAR trends .

Q. What computational strategies support the design of derivatives with enhanced activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., PFOR enzyme in anaerobic organisms). Prioritize derivatives with stronger hydrogen bonding to active-site residues .

- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with experimental IC₅₀ data .

Q. How can metabolic stability be assessed to improve pharmacokinetic profiles?

Methodological Answer:

Microsomal Stability Assay : Incubate the compound with liver microsomes (human/rat) and monitor depletion via LC-MS/MS over 60 minutes.

CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .

Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to reduce oxidative metabolism .

Key Research Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.